Cas no 6207-89-2 (N-Hydroxy-1,8-naphthalimide sodium salt)
N-Hydroxy-1,8-naphthalimide sodium salt Chemical and Physical Properties
Names and Identifiers
-
- N-Hydroxy-1,8-naphthalimide sodium salt
- N,N-(1,8-Naphthalyl)hydroxylamine sodium salt
- N-Hydroxynaphthalimide Sodium Salt
- sodium,2-oxidobenzo[de]isoquinoline-1,3-dione
- sodium naphthalimide oxide
- sodium N-hydroxy-1,8-naphthalimide
- sodium salt of N-hydroxynaphthalimide
- sodium;2-oxidobenzo[de]isoquinoline-1,3-dione
- N-Hydroxynaphthalimide, sodium
- Sodium naphthalhydroxamic acid
- 6207-89-2
- N-Hydroxy-1,8-naphthalimide, sodium
- DTXSID00635639
- FT-0636023
- M4Q6D69SAG
- 2-Hydroxy-1H-benz(de)isoquinoline-1,3(2H)-dione, sodium
- UNII-M4Q6D69SAG
- Naphthalimide, N-hydroxy-, sodium
- AKOS024371073
- 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy-, sodium salt (1:1)
- Sodium 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-olate
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-hydroxy-, sodium
- CHEMBL338796
- DB-054052
-
- MDL: MFCD00006923
- Inchi: 1S/C12H6NO3.Na/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16;/h1-6H;/q-1;+1
- InChI Key: VBWKQEZAOAAGNK-UHFFFAOYSA-N
- SMILES: [Na+].[O-]N1C(C2C=CC=C3C=CC=C(C1=O)C=23)=O
- BRN: 4282212
Computed Properties
- Exact Mass: 235.02500
- Monoisotopic Mass: 212.034768
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 317
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.4
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Orange powder
- Melting Point: 245 °C
- Boiling Point: 472.1°C at 760 mmHg
- Flash Point: 239.3°C
- PSA: 62.13000
- LogP: 1.29860
- Solubility: Not determined
- Sensitiveness: Hygroscopic
N-Hydroxy-1,8-naphthalimide sodium salt Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Hydroxy-1,8-naphthalimide sodium salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D102299-100g |
N-Hydroxynaphthalimide sodium salt |
6207-89-2 | 97% | 100g |
$1850 | 2024-06-05 | |
| Cooke Chemical | F959122-5g |
N-Hydroxy-1,8-naphthalimide sodium salt |
6207-89-2 | 99 | 5g |
RMB 619.20 | 2025-02-20 | |
| Cooke Chemical | F959122-25g |
N-Hydroxy-1,8-naphthalimide sodium salt |
6207-89-2 | 99 | 25g |
RMB 1988.00 | 2025-02-20 | |
| Cooke Chemical | F959122-100g |
N-Hydroxy-1,8-naphthalimide sodium salt |
6207-89-2 | 99 | 100g |
RMB 6584.80 | 2025-02-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-357393-5g |
N,N-(1,8-Naphthalyl)hydroxylamine sodium salt, |
6207-89-2 | 5g |
¥526.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-357393A-25g |
N,N-(1,8-Naphthalyl)hydroxylamine sodium salt, |
6207-89-2 | 25g |
¥1670.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-357393-5 g |
N,N-(1,8-Naphthalyl)hydroxylamine sodium salt, |
6207-89-2 | 5g |
¥526.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-357393A-25 g |
N,N-(1,8-Naphthalyl)hydroxylamine sodium salt, |
6207-89-2 | 25g |
¥1,670.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | D102299-100g |
N-Hydroxynaphthalimide sodium salt |
6207-89-2 | 97% | 100g |
$1850 | 2025-03-01 | |
| eNovation Chemicals LLC | D102299-100g |
N-Hydroxynaphthalimide sodium salt |
6207-89-2 | 97% | 100g |
$1850 | 2025-02-19 |
N-Hydroxy-1,8-naphthalimide sodium salt Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on N-Hydroxy-1,8-naphthalimide sodium salt
Recent Advances in the Application of N-Hydroxy-1,8-naphthalimide Sodium Salt (CAS: 6207-89-2) in Chemical Biology and Pharmaceutical Research
N-Hydroxy-1,8-naphthalimide sodium salt (CAS: 6207-89-2) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique properties and versatile applications. This compound, characterized by its naphthalimide core and hydroxyl functional group, has been extensively studied for its potential in various therapeutic and diagnostic applications. Recent studies have highlighted its role as a fluorescent probe, enzyme inhibitor, and potential anticancer agent, making it a compound of considerable interest in the scientific community.
One of the most notable applications of N-Hydroxy-1,8-naphthalimide sodium salt is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS play a critical role in numerous physiological and pathological processes, including inflammation, aging, and cancer. The ability of this compound to selectively bind to ROS and emit fluorescence has made it a valuable tool for real-time monitoring of oxidative stress in cells. Recent research has demonstrated its efficacy in visualizing ROS dynamics in live cells, providing insights into the mechanisms of oxidative damage and potential therapeutic interventions.
In addition to its diagnostic applications, N-Hydroxy-1,8-naphthalimide sodium salt has shown promise as an enzyme inhibitor, particularly in the context of cancer therapy. Studies have revealed its ability to inhibit key enzymes involved in DNA repair and replication, such as topoisomerases and PARP enzymes. These inhibitory effects can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. Recent preclinical studies have reported its potent antitumor activity in various cancer cell lines, with minimal toxicity to normal cells, suggesting its potential as a targeted therapeutic agent.
Furthermore, the compound's structural versatility allows for modifications that can enhance its pharmacological properties. Researchers have synthesized derivatives of N-Hydroxy-1,8-naphthalimide sodium salt to improve its solubility, stability, and target specificity. These efforts have led to the development of novel analogs with enhanced bioactivity and reduced side effects. For instance, recent studies have explored the incorporation of polyethylene glycol (PEG) chains to improve the compound's pharmacokinetic profile, thereby increasing its therapeutic index.
The synthesis and characterization of N-Hydroxy-1,8-naphthalimide sodium salt have also been subjects of recent investigations. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the compound's purity and structural integrity. Additionally, computational modeling studies have provided insights into its molecular interactions and binding affinities, further elucidating its mechanism of action. These findings have paved the way for the rational design of more effective derivatives and formulations.
Despite its promising applications, challenges remain in the clinical translation of N-Hydroxy-1,8-naphthalimide sodium salt. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical and clinical testing. Recent collaborative efforts between academia and industry have focused on optimizing the compound's formulation and delivery systems to overcome these hurdles. For example, nanoparticle-based delivery platforms have been explored to enhance the compound's tumor-targeting efficiency and reduce systemic toxicity.
In conclusion, N-Hydroxy-1,8-naphthalimide sodium salt (CAS: 6207-89-2) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its applications as a fluorescent probe, enzyme inhibitor, and anticancer agent highlight its versatility and therapeutic value. Ongoing research efforts aimed at optimizing its properties and addressing translational challenges are expected to further unlock its potential, paving the way for its eventual clinical application. As the field continues to evolve, this compound is likely to remain a focal point of scientific inquiry and innovation.
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